molecular formula C13H24O2 B14339160 Butyl non-2-enoate CAS No. 98411-64-4

Butyl non-2-enoate

Cat. No.: B14339160
CAS No.: 98411-64-4
M. Wt: 212.33 g/mol
InChI Key: HBFOVXQGANUMIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl non-2-enoate is an organic compound that belongs to the family of esters. It is characterized by its fruity odor and is commonly used in the flavor and fragrance industry. The compound is formed by the esterification of butanol and non-2-enoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl non-2-enoate can be synthesized through the esterification of butanol with non-2-enoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The general reaction is as follows:

Butanol+Non-2-enoic acidAcid catalystButyl non-2-enoate+Water\text{Butanol} + \text{Non-2-enoic acid} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Butanol+Non-2-enoic acidAcid catalyst​Butyl non-2-enoate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves continuous esterification processes using flow reactors. This method enhances the efficiency and yield of the esterification reaction. The use of flow reactors allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Butyl non-2-enoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to butanol and non-2-enoic acid in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: Butanol and non-2-enoic acid.

    Reduction: Butanol and non-2-enol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Butyl non-2-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of butyl non-2-enoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing metabolic processes. The ester bond in this compound can be hydrolyzed by esterases, releasing butanol and non-2-enoic acid, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Butyl non-2-enoate can be compared with other similar compounds such as:

    Butyl acrylate: Both are esters, but butyl acrylate is derived from acrylic acid and is used in polymer production.

    Butyl acetate: Another ester with a fruity odor, commonly used as a solvent in the paint and coating industry.

    Butyl butyrate: Similar in structure but derived from butyric acid, used in flavor and fragrance applications.

This compound is unique due to its specific structure and the presence of a double bond in the non-2-enoic acid moiety, which imparts distinct chemical and physical properties.

Properties

CAS No.

98411-64-4

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

butyl non-2-enoate

InChI

InChI=1S/C13H24O2/c1-3-5-7-8-9-10-11-13(14)15-12-6-4-2/h10-11H,3-9,12H2,1-2H3

InChI Key

HBFOVXQGANUMIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CC(=O)OCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.